7-fluoro-3,4-dihydro-2(1H)-quinoxalinone chemical structure
7-fluoro-3,4-dihydro-2(1H)-quinoxalinone chemical structure
An In-Depth Technical Guide to 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone: Synthesis, Characterization, and Therapeutic Potential
Abstract
The quinoxalinone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, establishing it as a cornerstone in medicinal chemistry and drug discovery.[1][2] The introduction of fluorine into pharmacologically active molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] This guide provides a comprehensive technical overview of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, a fluorinated analog with significant therapeutic promise. We will explore its chemical structure, physicochemical properties, and plausible synthetic routes. Furthermore, this document details the expected analytical characterization using modern spectroscopic techniques and discusses the inferred biological activities and potential mechanisms of action based on the extensive research conducted on the broader quinoxalinone class. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage this promising scaffold for novel therapeutic interventions.
The Quinoxalinone Scaffold: A Foundation for Drug Discovery
Quinoxaline and its derivatives are fundamental structural units in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The 3,4-dihydro-2(1H)-quinoxalinone core, in particular, is associated with a remarkable diversity of pharmacological effects. Compounds bearing this scaffold have been reported to exhibit potent anticancer, antimicrobial, antifungal, antithrombotic, and antiviral (including anti-HIV) activities.[2][4]
The versatility of the quinoxalinone ring system allows for functionalization at multiple positions, enabling the fine-tuning of its biological and physicochemical properties. This has led to the development of derivatives that act through various mechanisms, including the inhibition of critical enzymes like cyclooxygenase-2 (COX-2), lactate dehydrogenase A (LDHA), and various protein kinases, making them highly valuable in oncology research.[5]
Chemical Structure and Physicochemical Properties
The chemical structure of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone incorporates a bicyclic system consisting of a benzene ring fused to a pyrazinone ring, with a fluorine atom substituted at the 7-position.
Chemical Structure:
(Note: Image is a representative 2D structure)
The key physicochemical properties of the molecule are summarized below. These values are calculated or inferred based on its structure, as extensive experimental data for this specific analog is not widely published.
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₂O | Calculated |
| Molecular Weight | 166.15 g/mol | Calculated |
| IUPAC Name | 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one | IUPAC Nomenclature |
| Hydrogen Bond Donors | 2 | Computed |
| Hydrogen Bond Acceptors | 2 | Computed |
| LogP (Predicted) | 1.3 | Computed |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
Synthesis Strategies and Experimental Protocols
The synthesis of quinoxalin-2(1H)-ones is well-established, with the most common and reliable method being the condensation of an o-phenylenediamine with an α-keto acid or its ester.[6][7] This approach offers high yields and utilizes readily available starting materials. For the target molecule, 4-fluoro-1,2-phenylenediamine would be the key precursor.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process involving the reaction of 4-fluoro-1,2-phenylenediamine with ethyl chloroacetate followed by an intramolecular cyclization.
Caption: Proposed synthesis workflow for 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.
Detailed Experimental Protocol
This protocol is a representative methodology based on standard procedures for quinoxalinone synthesis.[7]
Objective: To synthesize 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.
Materials:
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4-Fluoro-1,2-phenylenediamine
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Ethyl chloroacetate
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Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl, for acidification)
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Deionized water
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Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
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Step 1: N-Alkylation
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In a 250 mL round-bottom flask, dissolve 10 mmol of 4-fluoro-1,2-phenylenediamine in 100 mL of ethanol.
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Add 20 mmol of sodium bicarbonate to the solution to act as a base.
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While stirring, add 11 mmol of ethyl chloroacetate dropwise to the mixture at room temperature.
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Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate product.
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-
Step 2: Intramolecular Cyclization
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Transfer the crude intermediate to a clean flask.
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Add 50 mL of a 4M HCl solution.
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Heat the mixture to reflux for 2-3 hours to induce cyclization.
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Cool the reaction mixture in an ice bath. The product should precipitate out of the solution.
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Collect the solid product by vacuum filtration.
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Wash the solid with cold deionized water to remove any remaining acid.
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Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.
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Validation: The final product's identity and purity must be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and MS).
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous structural elucidation of the synthesized compound. Based on the known spectral data of similar quinoxalinone derivatives, the following characteristic signals are expected.[5]
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¹H NMR: The spectrum should reveal signals corresponding to the aromatic protons, with coupling patterns influenced by the fluorine atom. The two amine protons (N1-H and N4-H) will appear as distinct singlets (or broad signals), and the methylene protons (-CH₂-) at C3 will likely appear as a singlet.
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¹³C NMR: The carbonyl carbon (C2) is expected to resonate downfield (~165-170 ppm). The aromatic carbons will show characteristic shifts, with carbon atoms closer to the fluorine exhibiting C-F coupling, which is a key diagnostic feature.
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¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom in its specific chemical environment.[8] This technique is highly sensitive and crucial for fluorinated compounds.
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FT-IR: The infrared spectrum will display characteristic absorption bands corresponding to N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide group (around 1670-1690 cm⁻¹), aromatic C=C stretching, and a C-F stretching band.[5]
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular weight of the compound (m/z = 166.15).
Biological Activity and Therapeutic Potential
While specific biological data for 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is limited in public literature, a strong inference of its potential can be drawn from the extensive studies on its parent scaffold and other derivatives. The quinoxalinone core is a well-known pharmacophore with a wide range of biological targets.
Caption: Diverse biological targets and activities of the quinoxalinone scaffold.
Anticancer Potential
Quinoxalinone derivatives have demonstrated potent antiproliferative effects through a multitude of mechanisms.[5] These include:
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Inhibition of Protein Kinases: Many derivatives act as inhibitors of various receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and HER2, which are crucial for tumor growth and angiogenesis.[5]
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Enzyme Inhibition: Certain analogs are effective inhibitors of enzymes like COX-2 and LDHA, which are often overexpressed in cancer cells and contribute to the tumor microenvironment and metabolism.[5][9]
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MAT2A Inhibition: Recently, 2(1H)-quinoxalinone derivatives have been identified as potent and selective inhibitors of Methionine Adenosyltransferase 2A (MAT2A), presenting a synthetic lethal strategy for treating cancers with MTAP gene deletion.[10][11]
Antimicrobial Activity
The scaffold has been used to design novel compounds with significant antibacterial and antifungal properties, making it a valuable starting point for the development of new anti-infective agents.[4][12]
Antiviral Activity
Specific quinoxalinone derivatives have been identified as potent non-nucleoside inhibitors of viral enzymes, most notably HIV reverse transcriptase.[2]
The presence of the 7-fluoro substituent is anticipated to enhance these inherent activities by improving cell membrane permeability and increasing the strength of interactions with biological targets through favorable electrostatic contacts.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is not available, precautions should be based on the known hazards of the parent compound, quinoxalin-2(1H)-one.
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Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Precautionary Measures:
-
Handle only in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
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Conclusion
7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone represents a molecule of significant interest for chemical and pharmaceutical research. Its synthesis is readily achievable through established chemical methodologies. Based on the well-documented and diverse biological profile of the quinoxalinone scaffold, this fluorinated derivative holds considerable potential as a lead compound for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The strategic placement of a fluorine atom is likely to confer advantageous pharmacokinetic and pharmacodynamic properties. Further experimental investigation is warranted to fully elucidate its specific biological activities and unlock its therapeutic potential.
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